molecular formula C10H11NO5 B8281584 5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL CAS No. 200195-16-0

5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL

Cat. No. B8281584
M. Wt: 225.20 g/mol
InChI Key: FPPZKSNLDCNYFG-UHFFFAOYSA-N
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Patent
US06177422B1

Procedure details

3-Hydroxy-4-nitro-benzaldehyde (7.5 g, 44.9 mmol) is treated with 1,3-propanediol (5.1 g, 67.3 mmol) according to the procedure of Example 1 to give 2-(3-hydroxy-4-nitro-phenyl)-1,3-dioxane (9.6 g, 95% yield) oil.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])[CH:5]=[O:6].[CH2:13](O)[CH2:14][CH2:15][OH:16]>>[OH:1][C:2]1[CH:3]=[C:4]([CH:5]2[O:16][CH2:15][CH2:14][CH2:13][O:6]2)[CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1[N+](=O)[O-]
Name
Quantity
5.1 g
Type
reactant
Smiles
C(CCO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1[N+](=O)[O-])C1OCCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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